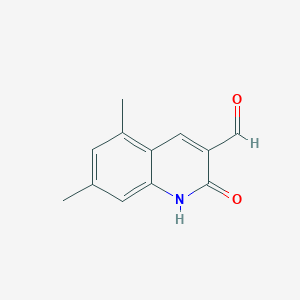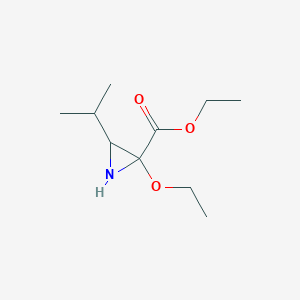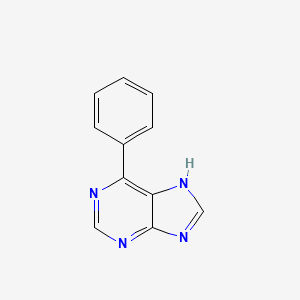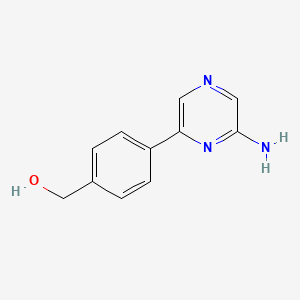
(4-(6-Aminopyrazin-2-yl)phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(6-Aminopyrazin-2-yl)phenyl)methanol is a chemical compound with the molecular formula C11H11N3O and a molecular weight of 201.22 g/mol . This compound is characterized by the presence of an aminopyrazine group attached to a phenylmethanol moiety. It is primarily used in research and development settings and is not intended for use in foods, cosmetics, drugs, or consumer products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-Aminopyrazin-2-yl)phenyl)methanol typically involves the reaction of 6-aminopyrazine with a suitable phenylmethanol derivative under controlled conditions. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reaction . The product is then purified using techniques such as chromatography to achieve the desired purity level.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves stringent quality control measures to ensure the compound meets the required specifications for research use .
Analyse Chemischer Reaktionen
Types of Reactions
(4-(6-Aminopyrazin-2-yl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the phenylmethanol moiety can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to modify the aminopyrazine group.
Substitution: The aminopyrazine group can participate in substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield benzaldehyde or benzoic acid derivatives, while substitution reactions can produce a variety of functionalized pyrazine derivatives .
Wissenschaftliche Forschungsanwendungen
(4-(6-Aminopyrazin-2-yl)phenyl)methanol is utilized in various scientific research applications, including:
Wirkmechanismus
The mechanism of action of (4-(6-Aminopyrazin-2-yl)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The aminopyrazine group is known to inhibit certain enzymes, thereby affecting various biochemical pathways. The compound’s effects are mediated through its binding to these molecular targets, leading to changes in their activity and subsequent biological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-(6-Aminopyrimidin-2-yl)phenyl)methanol
- (4-(6-Aminopyridin-2-yl)phenyl)methanol
- (4-(6-Aminopyrazol-2-yl)phenyl)methanol
Uniqueness
(4-(6-Aminopyrazin-2-yl)phenyl)methanol is unique due to its specific aminopyrazine group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and biological activities, making it valuable for specific research applications .
Eigenschaften
Molekularformel |
C11H11N3O |
|---|---|
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
[4-(6-aminopyrazin-2-yl)phenyl]methanol |
InChI |
InChI=1S/C11H11N3O/c12-11-6-13-5-10(14-11)9-3-1-8(7-15)2-4-9/h1-6,15H,7H2,(H2,12,14) |
InChI-Schlüssel |
FIOGMELSLPMJQV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CO)C2=CN=CC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



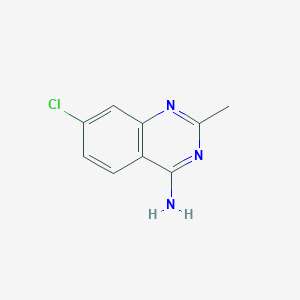
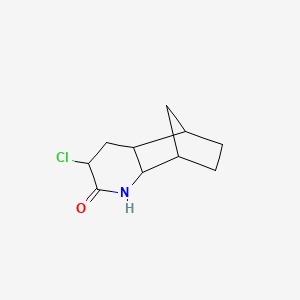
![4-Amino-5H-indeno[1,2-b]pyridin-5-ol](/img/structure/B11901181.png)


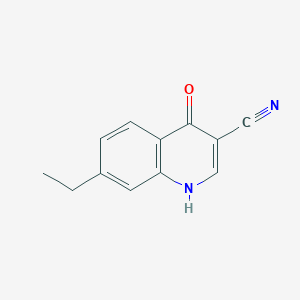
![6-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B11901199.png)
